Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a formyl group at the 3-position and a methyl ester at the 1-position of the benzene ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . This compound is primarily used in organic synthesis, particularly in constructing complex aromatic systems for pharmaceuticals and materials science. Its synthesis typically involves protecting boronic acid intermediates with pinacol, as demonstrated in analogous protocols .
Properties
Molecular Formula |
C15H19BO5 |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-9H,1-5H3 |
InChI Key |
NSVZLEUJSLVBBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
Biological Activity
Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 262.11 g/mol
- Melting Point: 82.0°C to 83.2°C
- Physical Form: Crystalline powder
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it inhibits glycosidases which are crucial for carbohydrate metabolism .
- Anticancer Properties: Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in malignant cells has been highlighted in recent research .
- Antimicrobial Activity: There is emerging evidence suggesting that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Studies
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified under hazard categories indicating potential skin irritation and serious eye damage . Proper handling precautions should be observed during laboratory work.
Scientific Research Applications
While specific applications of "Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" are not detailed in the provided search results, the information available does highlight its role as a chemical intermediate in various synthetic processes.
Chemical Information
this compound, also known as (2-Formyl-5-(methoxycarbonyl)phenyl)boronic acid pinacol ester, has the molecular formula C15H19BO5 and a molecular weight of 290.12 g/mol . It is identified by the PubChem CID 127263678 .
Synonyms
This compound is also known by several other names, including :
- 1349171-53-4
- (2-FORMYL-5-(METHOXYCARBONYL)PHENYL)BORONIC ACID PINACOL ESTER
- MFCD22493774
- Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Role as a Chemical Intermediate
The presence of both a formyl group and a boronic ester moiety suggests its utility as a versatile intermediate in organic synthesis. Boronic esters are commonly employed in Suzuki-Miyaura cross-coupling reactions, while formyl groups can be used for further functionalization, such as reductive amination or oxidation to carboxylic acids . For example, a Suzuki cross-coupling reaction with a pinacol boronate can introduce substituents at the C-5 position of an isoxazole . The formyl group can then be converted to an aldehyde .
Related Compounds and Applications
The search results mention several related compounds that incorporate similar structural motifs, implying related applications:
- 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile: This compound contains both a formyl group and a dioxaborolane moiety .
- Potassium 3-formyl-4-methoxyphenyltrifluoroborate: This is another example of a formyl-substituted compound with a borate moiety, highlighting the utility of such compounds in chemical synthesis .
- (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid: This compound also features a formyl group and a boronic acid moiety .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions and functional groups, significantly influencing their reactivity and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
